1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine

Analog-sensitive kinase SNF1/AMPK Chemical genetics

1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (synonym: 2NM-PP1, 2-NM-PP1; PubChem CID is a cell-permeable, pyrazolopyrimidine-based small molecule that functions as an ATP-competitive inhibitor selective for analog-sensitive (AS) kinase alleles bearing an engineered gatekeeper mutation (e.g., I132G), the canonical example being the yeast AMPK/SNF1 ortholog Snf1. Unlike broad-spectrum Src-family kinase inhibitors within the same PP1 scaffold class, 2NM-PP1 is systematically deployed in chemical-genetic experimental paradigms where orthogonal control of a single, engineered kinase is required, making its procurement decision inherently tied to the specific AS-allele under investigation.

Molecular Formula C20H21N5
Molecular Weight 331.4 g/mol
Cat. No. B15287928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
Molecular FormulaC20H21N5
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC4=CC=CC=C4C=C3)N
InChIInChI=1S/C20H21N5/c1-20(2,3)25-19-17(18(21)22-12-23-19)16(24-25)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,12H,11H2,1-3H3,(H2,21,22,23)
InChIKeyMHCAHEOZFDJGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (2NM-PP1) – Chemical Identity and Primary Functional Class


1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (synonym: 2NM-PP1, 2-NM-PP1; PubChem CID 9927547) is a cell-permeable, pyrazolopyrimidine-based small molecule that functions as an ATP-competitive inhibitor selective for analog-sensitive (AS) kinase alleles bearing an engineered gatekeeper mutation (e.g., I132G), the canonical example being the yeast AMPK/SNF1 ortholog Snf1 [1] [2]. Unlike broad-spectrum Src-family kinase inhibitors within the same PP1 scaffold class, 2NM-PP1 is systematically deployed in chemical-genetic experimental paradigms where orthogonal control of a single, engineered kinase is required, making its procurement decision inherently tied to the specific AS-allele under investigation [3].

Why Generic Substitution of 1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine with Other PP1 Analogs Fails in Analog-Sensitive Kinase Experiments


The pyrazolo[3,4-d]pyrimidine (PP1) scaffold yields a family of inhibitors—including 1NM-PP1, 1NA-PP1, and 3MB-PP1—each optimized for different AS-kinase gatekeeper cavities . The 3-substituent size and geometry dictates which engineered binding pocket is productively occupied; 2NM-PP1’s 2-naphthylmethyl group fills the expanded gatekeeper pocket created specifically by the Ile→Gly mutation in Snf1-I132G, whereas the 1-naphthylmethyl isomer (1NM-PP1) is sterically incompatible with the same cavity geometry [1]. Substituting 2NM-PP1 with a generic “PP1 analog” therefore introduces either a lack of target engagement or off-target wild-type kinase inhibition, invalidating the chemical-genetic control paradigm [2]. Below, quantitative evidence is presented to demonstrate these differentiation points.

Quantitative Differentiation Evidence for 1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (2NM-PP1) Versus Its Closest Analogs


Selective Protection of the Analog-Sensitive Snf1-I132G Allele from Dephosphorylation: 2NM-PP1 vs. Wild-Type Snf1

In a phosphatase protection assay, 2NM-PP1 binding preserved phosphorylation of the analog-sensitive Snf1-I132G protein but not wild-type Snf1, both in vitro and in vivo [1]. The assay employed AMPK heterotrimers containing either wild-type Snf1 or the I132G gatekeeper mutant; after exposure to PP2C phosphatase in the presence or absence of 2NM-PP1, Western blotting showed a statistically significant retention of phospho-Snf1 only in the I132G samples treated with 2NM-PP1 (mean ± S.E., triplicate determinations, p < 0.05 by Student's t-test) [1]. This binary qualitative selectivity—full protection of AS-allele versus no detectable protection of wild-type—is the defining functional characteristic of 2NM-PP1 and is not replicated by smaller C3-substituted PP1 analogs (e.g., parent PP1 or 3MB-PP1) which lack the steric bulk required to exploit the I132G cavity [2].

Analog-sensitive kinase SNF1/AMPK Chemical genetics Gatekeeper mutation Dephosphorylation protection

Concentration-Dependent Transcriptional Inhibition in SNF1as Strains: Functional Selectivity Window of 2NM-PP1

In S. cerevisiae strains expressing only the analog-sensitive SNF1as allele (I132G), 2NM-PP1 produced a concentration-dependent reduction in mRNA levels of glucose-repressed genes (ADH2, FBP1, POX1), with half-maximal inhibition (apparent IC50 for transcriptional output) inversely correlating with basal promoter strength [1]. At a saturating concentration of 10 µM, 2NM-PP1 extinguished Snf1-dependent transcription to the same level as glucose addition, without affecting wild-type SNF1 strains identically treated [1] [2]. This functional specificity contrasts with 1NM-PP1, which inhibits wild-type Src-family kinases with IC50 values of 0.6–1.0 µM (c-Fyn, c-Abl) and thus cannot provide the same orthogonal control in AS-kinase experiments where endogenous wild-type kinase activity must be preserved .

SNF1 Glucose derepression Transcriptional regulation Dose-response Yeast chemical genetics

Structural Basis for Orthogonal Gatekeeper Selectivity: 2NM-PP1 vs. 1NM-PP1 and 3MB-PP1 in AS-Kinase Systems

The principle of analog-sensitive kinase inhibition relies on steric complementarity between a bulky inhibitor C3-substituent and an enlarged gatekeeper pocket created by mutation of a large hydrophobic residue (e.g., Ile, Thr, Met) to a small residue (Gly or Ala) . The PP1 scaffold has been systematically modified at the C3 position to generate orthogonal inhibitor/allele pairs: 1NM-PP1 (1-naphthylmethyl) targets Thr→Gly gatekeeper mutations in Src-family kinases (e.g., T339G c-Fyn), 3MB-PP1 (3-methylbenzyl) favors Met→Gly mutations in Plk1, and 2NM-PP1 (2-naphthylmethyl) is specifically matched to the Ile→Gly mutation (I132G) in the Snf1 kinase domain [1] [2]. The positional isomerism of the naphthylmethyl substituent (1-naphthyl in 1NM-PP1 vs. 2-naphthyl in 2NM-PP1) alters the trajectory of the bulky aryl group within the gatekeeper cavity, resulting in non-overlapping AS-allele preferences . The yeast genome database explicitly annotates the snf1-I132G allele as sensitive specifically to 2NM-PP1 [1].

Gatekeeper residue ATP-binding pocket Steric complementarity Kinase engineering Pyrazolopyrimidine scaffold

Physicochemical Differentiation: Calculated Lipophilicity of 2NM-PP1 Relative to Smaller PP1 Analogs

The predicted lipophilicity of 2NM-PP1 (XLogP3 = 3.9) [1] is higher than that of parent PP1 (4-amino-1-tert-butyl-3-(p-tolyl)pyrazolo[3,4-d]pyrimidine; XLogP3 ≈ 3.2, calculated by PubChem) and approaches that of 3MB-PP1 (XLogP3 ≈ 4.1) [2]. The increased lipophilicity is a direct consequence of the extended naphthalene ring system at the C3 position and correlates with a larger molecular volume that fills the engineered I132G cavity [3]. While all AS-kinase inhibitor analogs in this series share the same core scaffold (C20H21N5 for 1NM-PP1 and 2NM-PP1; C17H21N5 for 3MB-PP1), the spatial orientation of the hydrophobic bulk differs, yielding distinct binding profiles despite similar logP values [1].

Lipophilicity XLogP3 Cell permeability C3-substituent bulk Physicochemical property

Application Scenarios for 1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (2NM-PP1) Based on Verified Differentiation Evidence


Orthogonal Chemical-Genetic Control of Snf1/AMPK Signaling in Budding Yeast

Researchers using S. cerevisiae strains engineered with the snf1-I132G AS-allele can deploy 2NM-PP1 (1–10 µM) to acutely and specifically ablate Snf1 kinase activity during glucose derepression, enabling dissection of Snf1-dependent transcriptional programs (ADH2, FBP1, POX1) without cross-inhibition of wild-type yeast kinases [1]. This experimental paradigm is impossible with 1NM-PP1 or 3MB-PP1, which lack validated activity against the I132G gatekeeper mutant .

Phosphatase Protection Assays for AMPK Conformational Studies

2NM-PP1 uniquely protects the phosphorylated activation loop of Snf1-I132G from PP2C-mediated dephosphorylation in vitro, a property not shared by staurosporine or other nucleotide-site ligands when tested against wild-type AMPK [1]. This enables mechanistic studies of kinase domain–heterotrimer core interactions and the structural basis of phosphatase resistance in AMPK family members [1].

Validation of Newly Engineered AS-Kinase Alleles Requiring a Bulky 2-Naphthylmethyl Inhibitor

When designing new analog-sensitive alleles of protein kinases with large native gatekeeper residues (e.g., Ile or Leu), the 2NM-PP1/2-naphthylmethyl pair may provide superior steric complementarity compared to the standard 1NM-PP1/1-naphthylmethyl or 3MB-PP1/3-methylbenzyl pairs . The availability of a structurally distinct C3 substituent expands the toolkit for generating orthogonal inhibitor/allele combinations in multi-kinase chemical-genetic experiments .

Cell Cycle and Metabolic Checkpoint Studies in Analog-Sensitive Kinase Backgrounds

In S. cerevisiae, 2NM-PP1 has been used to demonstrate that Snf1 activity is required for proper G1/S transition and for the spindle checkpoint response, with 25 µM 2NM-PP1 treatment in synchronized bub2Δ Snf1-as cells producing statistically significant alterations in budding index and spindle morphology (p < 0.05) [2]. These applications exploit the compound's clean functional selectivity to establish kinase-dependence of cell cycle transitions without off-target kinase interference [2].

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